Superior Vapor Pressure Stability in MOCVD: Ba(hfa)₂·mep vs. Ba(dpm)₂
The vapor pressure stability of the Ba(hfa)₂·mep adduct is quantifiably superior to the widely used non-fluorinated comparator, Ba(dpm)₂. Under typical MOCVD operating temperatures (120 °C), the transport rate of Ba(hfa)₂·mep remains stable for over 85 hours. In stark contrast, the vapor pressure of Ba(dpm)₂ degrades rapidly with an exponential decay half-life of approximately 9.4 hours under the same conditions [1]. This differential directly impacts process robustness and film reproducibility.
| Evidence Dimension | Vapor pressure stability (transport rate half-life or duration) |
|---|---|
| Target Compound Data | Stable for >85 hours at 120 °C |
| Comparator Or Baseline | Ba(dpm)₂ (barium bis(dipivaloylmethanate)): Half-life of ~9.4 hours at typical growth temperatures |
| Quantified Difference | >9-fold increase in stable operation time (85+ hours vs. ~9.4-hour half-life) |
| Conditions | MOCVD precursor delivery at 120 °C, low pressure (5 Torr) |
Why This Matters
For long-duration MOCVD runs, Ba(dpm)₂'s rapid decay necessitates frequent precursor replenishment and leads to drifting deposition rates, whereas Ba(hfa)₂·mep ensures consistent film growth and reduces process downtime.
- [1] Desisto, W. J., et al. (1995). Thin films for superconducting electronics: Precursor performance issues, deposition mechanisms, and superconducting phase formation-processing strategies in the growth of Tl2Ba2CaCu2O8 films by metal-organic chemical vapor deposition. Journal of Materials Research, 10(7), 1767-1777. View Source
